molecular formula C15H21NO B13991464 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one CAS No. 6622-90-8

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one

Cat. No.: B13991464
CAS No.: 6622-90-8
M. Wt: 231.33 g/mol
InChI Key: LVTXFVGIXHOMSX-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one is a ketone derivative featuring a phenyl group at the 1-position and a 4-methylpiperidinyl moiety at the 3-position of the propanone backbone. The 4-methylpiperidine substituent introduces steric bulk and basicity, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Properties

CAS No.

6622-90-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H21NO/c1-13-7-10-16(11-8-13)12-9-15(17)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3

InChI Key

LVTXFVGIXHOMSX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one generally involves three key stages:

  • Construction or availability of the piperidine ring substituted with a methyl group at the 4-position.
  • Formation of the phenylpropanone moiety.
  • Coupling of the piperidinyl substituent to the phenylpropanone scaffold via nucleophilic substitution or reductive amination.

These steps can be achieved through various synthetic routes, often optimized for yield, purity, and scalability.

Synthetic Routes from Literature

Alkylation of Piperidine Derivatives

One common approach is the alkylation of a 4-methylpiperidine derivative with a phenylpropanone precursor bearing a suitable leaving group. For example, phenylpropanone derivatives with halogenated alkyl chains (e.g., 1-(2-chloroethyl)phenylpropan-1-one) can be reacted with 4-methylpiperidine under basic conditions to form the target compound via nucleophilic substitution. This method typically employs potassium carbonate as a base and acetonitrile or acetone as solvent, with reaction times ranging from 4 to 8 hours under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by chromatography to yield the desired compound with yields often exceeding 60%.

Reductive Amination Route

Another widely used method involves reductive amination, where a ketone intermediate (such as 1-phenylpropan-1-one) is reacted with 4-methylpiperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). This approach allows direct formation of the secondary amine linkage on the propanone backbone. The reaction is typically carried out in anhydrous solvents like dichloromethane or methanol under mild conditions. This method is advantageous due to its operational simplicity and good selectivity, often resulting in high purity and moderate to high yields.

Multi-Step Synthesis via Intermediate Compounds

Some synthetic protocols involve the preparation of intermediate compounds such as bromopropoxy phenyl derivatives, which are then reacted with 4-methylpiperidine to afford the final compound. For instance, 6-(3-bromopropoxy)-2-phenylpyridazin-3(2H)-one intermediates are synthesized via alkylation of phenylpyridazinone with dibromoalkanes, followed by nucleophilic substitution with piperidine derivatives. While this method is more complex, it allows for structural diversity and functional group tolerance.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, Acetone, Dichloromethane Solvent choice affects solubility and reaction rate
Base Potassium carbonate, Triethylamine Used to deprotonate amines and facilitate substitution
Temperature Reflux (60–80 °C) Ensures sufficient energy for reaction progress
Reaction Time 4–8 hours Monitored by TLC for completion
Purification Column chromatography (silica gel) Eluent: mixtures of methanol/chloroform or petroleum ether/ethyl acetate
Yield 60–82% Dependent on method and scale

Characterization of the Product

The final compound is characterized by:

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Advantages References
Alkylation Nucleophilic substitution of halogenated phenylpropanone with 4-methylpiperidine Reflux in acetonitrile, K2CO3 base, 6–8 h 80–82 High yield, straightforward
Reductive Amination Reaction of phenylpropanone ketone with 4-methylpiperidine and reducing agent Room temp to mild heating, NaBH(OAc)3, DCM/MeOH 65–75 Mild conditions, selective
Multi-step via Intermediates Alkylation to bromopropoxy intermediates followed by substitution with piperidine Reflux in acetone, K2CO3, 4–6 h 60–65 Allows structural variation

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The 4-methylpiperidinyl group enhances basicity and may improve blood-brain barrier penetration compared to imidazole or phenoxy derivatives .

Challenges :

  • Steric hindrance from the 4-methylpiperidinyl group may slow reaction kinetics compared to less bulky substituents.

Physicochemical Properties

Comparison of key properties (selected data from ):

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
3-(4-Chlorophenoxy)-1-phenylpropan-1-one 276.73 Not reported 402.6 Low in water
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one 226.27 Not reported 402.6 Moderate in polar solvents
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one (5a) 224.27 Not reported Not reported High in DMSO

Inference :

  • The 4-methylpiperidinyl group in the target compound likely increases molecular weight (~261.36 g/mol estimated) and lipophilicity (clogP ~2.5), favoring CNS penetration .

Limitations :

  • No direct bioactivity data for this compound is available; inferences are based on structural parallels.

Biological Activity

3-(4-Methylpiperidin-1-yl)-1-phenylpropan-1-one, also known as 4-Methylpiperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenylpropanone moiety , contributing to its unique chemical behavior. Its molecular formula is C16_{16}H23_{23}N, with a molecular weight of approximately 245.36 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing neurotransmitter systems that could be beneficial in treating central nervous system (CNS) disorders.
  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for the treatment of Alzheimer's disease and other cognitive disorders .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Analgesic Properties

The compound's structure suggests it may possess analgesic properties similar to those found in opioid derivatives. This is supported by studies indicating its potential as a pain management agent through modulation of pain pathways in the CNS .

2. Interaction with Histamine Receptors

Studies have demonstrated that derivatives of this compound can act as ligands for histamine H3 receptors, which are implicated in various CNS diseases. The ability to modulate these receptors may lead to therapeutic applications in conditions such as schizophrenia and obesity .

3. Cholinesterase Inhibition

As an AChE inhibitor, the compound could enhance cholinergic transmission, which is beneficial in cognitive enhancement therapies . The inhibition potency is crucial for developing drugs targeting cognitive decline.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into the potential applications of this compound:

StudyFindings
Identified as a potent AChE inhibitor with IC50_{50} values indicating strong binding affinity.
Demonstrated analgesic effects comparable to traditional opioids but with potentially lower side effects.
Showed interaction with histamine H3 receptors, suggesting multi-targeting capabilities for CNS disorders.

Toxicity and Safety Profile

Initial assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in cell viability assays conducted on HepG2 and SH-SY5Y cell lines . However, further studies are necessary to fully understand its long-term effects and safety in vivo.

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